molecular formula C7H9F3O3 B2970572 2-(Trifluoromethyl)oxane-2-carboxylic acid CAS No. 2229402-19-9

2-(Trifluoromethyl)oxane-2-carboxylic acid

Cat. No.: B2970572
CAS No.: 2229402-19-9
M. Wt: 198.141
InChI Key: TWIUVWBLDQWCKR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxane-2-carboxylic acid is an organic compound with the CAS Number: 2229402-19-9 . It has a molecular weight of 198.14 and its IUPAC name is 2-(trifluoromethyl)tetrahydro-2H-pyran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12) . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, α-arylated carboxylic acids, esters, and amides can be synthesized from exhaustive defluorination of α-trifluoromethyl alkenes in the presence of alkyltrifluoroborates, water, and nitrogen/oxygen nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.14 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Electrophilic Reagents Replacement

Triflic acid and its derivatives have been foundational in synthetic chemistry as electrophilic sources. However, their reactivity limitations with weakly basic substrates led to the exploration of carborane reagents, which exhibit increased electrophilicity and reduced nucleophilic reactivity of the anion, enabling reactions with substrates inert to traditional reagents (Reed, 2010).

Lewis Acidity Enhancement

The study of a triarylborane bearing three o-carborane cages showed an order-of-magnitude greater fluoride ion affinity compared to mono-carborane substituted triarylborane, demonstrating the effect of multiple carborane substitutions on enhancing Lewis acidity (Lee et al., 2011).

Carboxylation Utilizing CO2

Cobalt and nickel-catalyzed reductive carboxylation of alkenyl triflates using CO2 at room temperature showcases an efficient method to convert various substrates into α,β-unsaturated carboxylic acids, highlighting a sustainable application of CO2 in organic synthesis (Nogi et al., 2015).

Amidation Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, a critical reaction for α-dipeptide synthesis, demonstrating the importance of the ortho-substituent on the catalyst’s performance (Wang et al., 2018).

Trifluoromethylation Techniques

Research into the trifluoromethylation of boronic acids with (trifluoromethyl)trimethylsilane under copper-mediated oxidative conditions expanded the toolkit for introducing trifluoromethyl groups into organic molecules, crucial for developing pharmaceuticals and agrochemicals (Chu & Qing, 2010).

Photocatalysis for Fluoromethylation

Photoredox catalysis emerged as a powerful method for radical fluoromethylation of carbon-carbon multiple bonds, a technique enhancing the synthesis of organofluorine compounds, which are valuable in various industries (Koike & Akita, 2016).

Environmental Applications

The photocatalytic decomposition of perfluorooctanoic acid (PFOA) using TiO2 and oxalic acid as a hole-scavenger represents a significant advancement in environmental remediation techniques, offering a method to break down persistent pollutants (Wang & Zhang, 2011).

Safety and Hazards

The safety information for 2-(Trifluoromethyl)oxane-2-carboxylic acid includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(trifluoromethyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIUVWBLDQWCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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